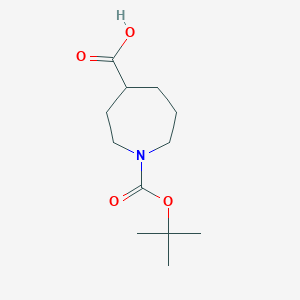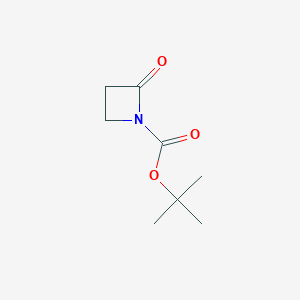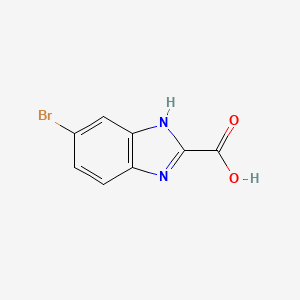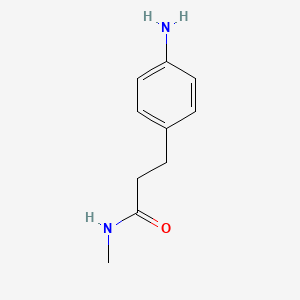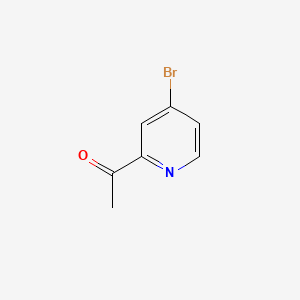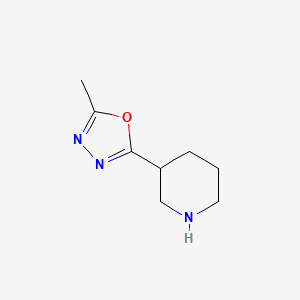
3-(5-Méthyl-1,3,4-oxadiazol-2-yl)pipéridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 5-methyl-1,3,4-oxadiazole moiety
Applications De Recherche Scientifique
3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is explored for its potential use in the development of agrochemicals and materials science.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,3,4-oxadiazole derivatives, have been found to exhibit a broad spectrum of biological effects, including insecticidal, fungicidal, antiviral, herbicidal, and plant-growth-regulating activities . They play an important role in research and development of agrochemicals .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can interact with various biological targets, leading to changes in cellular processes . The interaction of these compounds with their targets often involves the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
It is known that 1,3,4-oxadiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
It is known that 1,3,4-oxadiazole derivatives can have a variety of effects, depending on their specific targets and mode of action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine with a methyl-substituted oxadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the position of substituents.
Piperidine Derivatives: Compounds with a piperidine ring but different substituents on the ring.
Uniqueness: 3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine is unique due to the combination of the oxadiazole and piperidine rings, which imparts distinct chemical and biological properties. This combination allows for a diverse range of interactions with biological targets, making it a valuable compound for drug discovery and development .
Propriétés
IUPAC Name |
2-methyl-5-piperidin-3-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-10-11-8(12-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWKGMVJXWCTFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CCCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

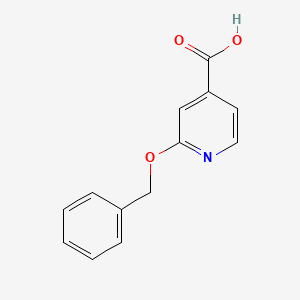
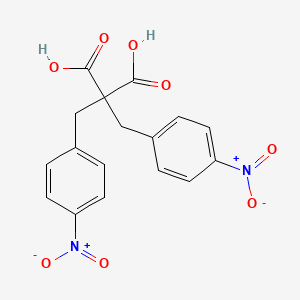




![5-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1291917.png)
